molecular formula C9H11N3 B2764792 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine CAS No. 2470440-74-3

6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine

Cat. No.: B2764792
CAS No.: 2470440-74-3
M. Wt: 161.208
InChI Key: BFRMBEFCIXXHJK-UHFFFAOYSA-N
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Description

6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine (CAS 2470440-74-3) is a high-purity chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . It belongs to the class of pyrazolopyridine derivatives, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical research. These fused, rigid bicyclic ring systems are recognized as privileged scaffolds in combinatorial library design and drug discovery due to their synthetic versatility, which allows for extensive structural modifications to fine-tune pharmacological properties . As a key building block, this amine-functionalized heterocycle is primarily used in the research and development of novel small-molecule therapeutics. Its structure is related to the pyrazolo[1,5-a]pyrimidine core, a motif present in several commercial drugs and known for its potent biological activities, including serving as a selective protein kinase inhibitor (PKI) . Protein kinases are critical targets in oncology, and inhibitors based on related scaffolds have shown promise in targeted cancer therapies for conditions such as non-small cell lung cancer (NSCLC) and melanoma . Researchers utilize this compound as a versatile synthetic intermediate for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

6,7-dimethylpyrazolo[1,5-a]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-5-8(10)9-3-4-11-12(9)7(6)2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRMBEFCIXXHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=N2)C(=C1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6,7 Dimethylpyrazolo 1,5 a Pyridin 4 Amine and Analogous Scaffolds

Established Synthetic Pathways and Reaction Mechanism Elucidation

Traditional synthetic routes to the pyrazolo[1,5-a]pyridine (B1195680) scaffold have been well-established, primarily relying on condensation and cyclization strategies. These methods, while effective, often require careful optimization to control the formation of isomers.

Condensation Reactions Involving 1,3-Biselectrophilic Reagents and Aminopyrazoles

A cornerstone in the synthesis of pyrazolo[1,5-a]pyridines is the condensation reaction between a 3-aminopyrazole (B16455) and a 1,3-biselectrophilic reagent, such as a 1,3-dicarbonyl compound. chim.itnih.govbeilstein-journals.org In the context of synthesizing 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine, a suitable 1,3-biselectrophile would be 3,4-hexanedione.

The reaction mechanism initiates with the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole (B372694) ring attacks the second carbonyl group, leading to a dehydrative aromatization to form the fused pyrazolo[1,5-a]pyridine ring system. The choice of solvent and catalyst, often acidic or basic, can significantly influence the reaction rate and yield. chim.it

Reactant AReactant BProduct ScaffoldConditions
3-Aminopyrazole1,3-Diketone (e.g., Acetylacetone)Pyrazolo[1,5-a]pyridineAcid or Base Catalysis
N-Substituted 5-Aminopyrazole1,3-BiselectrophilePyrazolo[3,4-b]pyridineVaries
3-Aminopyrazoleα,β-Unsaturated Carbonyl CompoundPyrazolo[1,5-a]pyridineVaries

This table presents generalized examples of condensation reactions for the synthesis of related fused pyrazole systems.

Cyclization Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Ring Formation

The formation of the pyrazolo[1,5-a]pyridine ring is a critical step that dictates the final structure. While the prompt refers to pyrazolo[1,5-a]pyrimidine ring formation, the principles are analogous for the pyridine (B92270) counterpart. The cyclization of the intermediate formed from the initial condensation reaction is a key transformation. The regioselectivity of this step is paramount for obtaining the desired isomer. For the synthesis of 4-aminopyrazolo[1,5-a]pyridines, the cyclization must occur through the attack of the endocyclic pyrazole nitrogen.

Alternative cyclization strategies involve the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes, which provides a versatile route to multifunctionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org This approach, however, builds the pyrazole ring onto a pre-existing pyridine ring, offering a different retrosynthetic pathway.

Regioselective Synthesis Approaches and Isomer Control

Controlling the regioselectivity to obtain the 4-amino isomer over other potential isomers, such as the 7-amino derivative, is a significant challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines. sci-hub.se The regiochemical outcome of the cyclization is influenced by several factors, including the substitution pattern of both the aminopyrazole and the 1,3-dicarbonyl compound, as well as the reaction conditions.

For instance, the use of unsymmetrical 1,3-diketones can lead to a mixture of regioisomers. chim.it In the synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine from a 3-aminopyrazole and 3,4-hexanedione, the reaction is expected to be regioselective due to the symmetry of the diketone. However, if a substituted 3-aminopyrazole were used, the potential for isomeric products would increase. Researchers have developed methods to direct the regioselectivity, such as using specific catalysts or modifying the electronic properties of the reactants to favor one cyclization pathway over another. sci-hub.senih.gov A TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. nih.gov

Modern and Environmentally Conscious Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for the construction of heterocyclic scaffolds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. The application of microwave irradiation to the synthesis of pyrazolo-fused heterocycles has been shown to significantly reduce reaction times compared to conventional heating methods. While specific microwave-assisted synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine has not been explicitly reported, the successful application of this technology to analogous pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine systems suggests its high potential for this target molecule. beilstein-journals.org The rapid heating provided by microwaves can efficiently drive the condensation and cyclization steps, leading to a more streamlined synthetic process.

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeYield Improvement
Pyrazolo[1,5-a]pyrimidine SynthesisSeveral hoursMinutesOften Significant
Pyrazolo[3,4-b]pyridine Synthesis8-24 hours15-30 minutesModerate to High

This table provides a comparative overview of reaction times for related heterocyclic syntheses, highlighting the efficiency of microwave-assisted protocols.

Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov Several MCR strategies have been developed for the synthesis of fused pyrazole systems. For the pyrazolo[1,5-a]pyridine scaffold, a hypothetical MCR could involve the reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. While the direct MCR synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine is not documented, the principles of MCRs are applicable. For example, a domino reaction of 3-methyl-5-aminopyrazole with aldehydes and a 1,3-dicarbonyl compound has been shown to produce pyrazolo[3,4-b]pyridone systems. nuph.edu.ua This demonstrates the feasibility of constructing the core ring system in a single step from simple precursors.

Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed C-H Activation, Suzuki Cross-Coupling)

Palladium-catalyzed reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds like pyrazolo[1,5-a]pyridines. These methods offer efficient and regioselective ways to form carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-H Activation:

Direct C-H activation has emerged as a highly efficient strategy for arylating pyrazolo[1,5-a]pyridines, bypassing the need for pre-functionalization such as halogenation. acs.org Research has demonstrated that palladium catalysts can selectively activate C-H bonds at the C3 and C7 positions of the pyrazolo[1,5-a]pyridine core. acs.orgresearchgate.net The regioselectivity of the arylation can often be controlled by the choice of additives. For instance, the use of cesium(I) fluoride (B91410) as an additive can favor arylation at the C3 position, while silver(I) carbonate can direct the reaction to the C7 position. acs.orgresearchgate.net This methodology allows for the introduction of various aryl groups, contributing to the structural diversity of potential therapeutic agents. researchgate.netresearchgate.net The catalytic system typically involves a palladium source like Pd(OAc)₂, a ligand, and a base, and has shown good tolerance for various functional groups on the coupling partners. acs.orgacs.org

A general scheme for this transformation is the direct coupling of a pyrazolo[1,5-a]pyridine with an aryl halide. The use of Pd(OAc)₂ as the catalyst and AgOAc as an oxidant has enabled the direct regioselective oxidative C-H/C-H cross-coupling of these scaffolds with various five-membered heteroarenes, including thiophenes, furans, and indoles. rsc.org

Suzuki Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming biaryl structures. nih.gov In the context of pyrazolo[1,5-a]pyridine synthesis, it is typically employed by coupling a halogenated pyrazolo[1,5-a]pyridine derivative with an arylboronic acid. This reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and generally high yields. nih.govmdpi.com

For example, a 3-bromo-pyrazolo[1,5-a]pyrimidine can be coupled with various arylboronic acids using a palladium catalyst like PdCl₂(PPh₃)₂ and a base such as Na₂CO₃ to yield 3-aryl-pyrazolo[1,5-a]pyrimidines. nih.gov This approach is highly effective for creating libraries of compounds with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvents to maximize yield and minimize side reactions like debromination. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling Reactions
Halogenated SubstrateBoronic AcidCatalyst/LigandBaseYield
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Good
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhos-Good to Excellent
N-[5-bromo-2-methylpyridin-3-yl]acetamideVarious arylboronic acidsPd(PPh₃)₄K₃PO₄Moderate to Good

Stereochemical Control and Diastereoselective Synthesis

When the pyrazolo[1,5-a]pyridine scaffold is modified, for instance through the reduction of the pyridine ring, chiral centers can be created. Controlling the stereochemistry of these centers is paramount, as different stereoisomers can exhibit vastly different biological activities.

The reduction of substituted pyrazolo[1,5-a]pyrimidines (an analogous scaffold) can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidines (THPPs), which are attractive for drug design. mdpi.com When substituents are present at positions 5 and 7, the reduction of the pyrimidine (B1678525) ring creates two chiral centers, making the formation of four possible stereoisomers (two pairs of enantiomers) possible. mdpi.com

Studies on the reduction of model compounds like 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) have shown that the reaction can produce both syn and anti configured isomers. mdpi.com Historically, the formation of only syn-isomers was predominantly described. However, recent detailed NMR analysis has confirmed the formation of anti-isomers as well. mdpi.com The ratio of these stereoisomers is dependent on the reduction conditions, including the choice of reducing agent and solvent. For example, reduction of a related tetrazolo[1,5-a]pyrimidine (B1219648) system with Pd/C-H₂ showed a preference for the formation of tetrahydropyrimidine (B8763341) products. beilstein-archives.org The conformational stability of these isomers differs significantly, with the syn-configuration being more rigid and the trans-(or anti)-configuration being conformationally labile, which could have implications for how they interact with biological targets. mdpi.com

Table 2: Stereoisomer Formation in Reduction of a Pyrazolo[1,5-a]pyrimidine Analog
SubstrateReducing Agent/ConditionsProductsObserved Stereoisomers
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateNaBH₄, CH₃OH, NaOCH₃Reduced bicyclic coreBoth syn and anti isomers
5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidinesPd/C-H₂ (5 bar), MeOHTetrahydrotetrazolo[1,5-a]pyrimidines-

Achieving stereoselective synthesis of pyrazolo[1,5-a]pyridine derivatives is a significant challenge that is actively being researched. The goal is to develop methods that preferentially yield one desired stereoisomer. This can be approached through several strategies:

Chiral Catalysis: Utilizing chiral catalysts (e.g., chiral metal complexes) can create a chiral environment during the reaction, influencing the stereochemical outcome.

Substrate Control: Incorporating a chiral auxiliary into the starting material can direct the stereochemistry of subsequent transformations. The auxiliary is then removed in a later step.

Diastereoselective Reduction: As discussed, the conditions of reduction reactions can influence the diastereomeric ratio. Careful selection of hydride sources (e.g., bulky or sterically hindered reducing agents) and reaction parameters (temperature, solvent) can enhance the selectivity for either the syn or anti product.

While the literature provides examples of stereoisomer formation, the development of highly stereoselective methods specifically for pyrazolo[1,5-a]pyridine derivatives remains an area of ongoing investigation. The ability to selectively synthesize specific stereoisomers is crucial for advancing these scaffolds from promising hits to clinically viable drug candidates.

Chemical Reactivity and Derivatization Strategies for 6,7 Dimethylpyrazolo 1,5 a Pyridin 4 Amine

Strategic Functionalization at Key Positions of the Heterocyclic Core

The pyrazolo[1,5-a]pyridine (B1195680) nucleus is a privileged scaffold in medicinal chemistry, and its reactivity allows for extensive structural modifications. nih.gov The presence of an amino group at position 4 and two methyl groups at positions 6 and 7 on the pyridine (B92270) ring significantly influences the electronic distribution and reactivity of the entire molecule. These substituents generally enhance the electron density of the pyridine ring, making it more susceptible to certain electrophilic reactions while also providing sites for specific chemical transformations.

Chemical Transformations at the Amino Group (Position 4)

The amino group at the C-4 position behaves as a typical aromatic amine, serving as a versatile handle for introducing a wide array of functional groups. Standard amine chemistry can be applied to modify this position, thereby modulating the compound's physicochemical properties.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt, which is a highly versatile intermediate. This diazonium salt can subsequently be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, providing a pathway to a diverse range of 4-substituted analogs. cdnsciencepub.com

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, which can be further reduced to secondary amines.

These reactions allow for the systematic exploration of the structure-activity relationship (SAR) associated with modifications at this position.

Modifications and Substituent Effects on Pyridine Ring Positions (e.g., C-5, C-7)

The pyridine moiety of the pyrazolo[1,5-a]pyridine core offers opportunities for functionalization, although its reactivity is modulated by the fused pyrazole (B372694) ring and existing substituents. The electron-donating amino and methyl groups activate the ring, but the pyridine nitrogen atom is inherently electron-withdrawing, which can complicate the regioselectivity of electrophilic substitution.

Position C-5: This position is a potential site for electrophilic attack. However, the directing influence of the C-4 amino group and the C-6 methyl group must be considered. In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, functionalization at C-5 has been achieved through various methods, including palladium-catalyzed cross-coupling reactions on halogenated precursors. bohrium.com

Position C-7: The C-7 position is adjacent to the bridgehead nitrogen. In related pyrazolo[1,5-a]pyrazine (B3255129) systems, C-H activation and subsequent formylation at the C-7 position have been successfully demonstrated, suggesting this site is accessible for functionalization. researchgate.net The regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core has been shown to be highly dependent on the reaction conditions. For example, nitration can be directed to either the pyrazole or the pyrimidine (B1678525) ring by choosing the appropriate nitrating agent. researchgate.net

The electronic nature of substituents on the pyridine ring significantly impacts the biological activity of pyrazolo[1,5-a]pyridine derivatives. Structure-activity relationship studies have shown that both electron-donating and electron-withdrawing groups can modulate the pharmacological profile of these compounds. nih.gov

Functionalization of the Pyrazole Ring (e.g., C-3, C-6)

The pyrazole portion of the heterocyclic core also presents opportunities for derivatization. In the specified compound, position C-6 is part of the pyridine ring and is substituted with a methyl group. The available positions on the pyrazole ring are C-2 and C-3.

Position C-3: This is a common site for electrophilic substitution in the pyrazolo[1,5-a]pyrimidine ring system. researchgate.net Bromination, for example, readily occurs at the C-3 position. researchgate.net The nature of the substituent at C-3 has been shown to be critical for the antiviral activity of pyrazolo[1,5-a]pyridine derivatives. nih.gov Various synthetic strategies allow for the introduction of diverse functional groups at this position during the construction of the heterocyclic core. nih.gov

Position C-2: While less commonly functionalized via substitution on a pre-formed ring, substituents can be introduced at the C-2 position by selecting appropriately substituted starting materials during synthesis. nih.gov

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing pyrazole rings, offering direct routes to C-C and C-heteroatom bond formation. rsc.org

Nucleophilic Aromatic Substitution (NAS) Reactions on Activated Derivatives

The electron-rich nature of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine makes it generally unreactive towards nucleophilic aromatic substitution. However, NAS reactions become feasible on derivatives that have been "activated" by the introduction of electron-withdrawing groups and a suitable leaving group, typically a halogen.

For instance, the synthesis of 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivatives is a common strategy, as the chloro groups at these positions are highly susceptible to displacement by a variety of nucleophiles. nih.gov The chlorine atom at position 7 is particularly reactive. nih.gov This allows for the sequential and regioselective introduction of different substituents.

PositionLeaving GroupNucleophileProduct TypeReference
C-7 (on activated pyrazolo[1,5-a]pyrimidine analog)-ClAmines (e.g., Morpholine)7-Amino derivative nih.gov
C-5 (on activated pyrazolo[1,5-a]pyrimidine analog)-ClAmines, Aryloxy anions5-Amino or 5-Aryloxy derivative nih.gov
C-2 / C-4 (on pyridine ring)-Cl, -BrAlkoxides, AminesSubstituted pyridine stackexchange.com

This strategy is widely employed in medicinal chemistry to build libraries of compounds for biological screening. nih.govnih.gov By analogy, a chloro-substituted derivative of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine would be expected to undergo similar NAS reactions, providing access to a wide range of new derivatives.

Oxidative and Reductive Transformations of the Pyrazolo[1,5-a]pyridine System

The pyrazolo[1,5-a]pyridine core can undergo both oxidative and reductive transformations, which can either form the aromatic system or modify its saturation level.

Oxidative Transformations: The synthesis of the pyrazolo[1,5-a]pyridine ring often involves a final oxidation step to achieve aromatization. This is typically accomplished by a [3+2] annulation followed by an oxidative process. acs.org Common oxidants used in these synthetic routes include:

Molecular oxygen (O₂) nih.gov

(Diacetoxyiodo)benzene (PIDA) organic-chemistry.org

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.net

These methods highlight the susceptibility of the corresponding dihydro-intermediates to oxidation. The fully aromatic pyrazolo[1,5-a]pyridine system is relatively stable to oxidation, though strong oxidizing conditions could potentially lead to N-oxidation of the pyridine nitrogen or degradation of the ring system.

Reductive Transformations: The pyridine ring of the pyrazolo[1,5-a]pyridine system is more susceptible to reduction than the pyrazole ring.

Catalytic Hydrogenation: This is a common method for the reduction of pyridine rings to piperidines. Catalysts such as platinum oxide (PtO₂), palladium, rhodium, and ruthenium are effective, often requiring acidic conditions and hydrogen pressure. asianpubs.orgresearchgate.net The complete reduction of the pyridine moiety in 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine would yield the corresponding tetrahydropyrazolo[1,5-a]pyridine (piperidine) derivative. Highly enantioselective iridium-catalyzed hydrogenation has been developed for related pyrazolo[1,5-a]pyrimidines. nih.gov

Hydride Reduction: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) can be used to reduce the pyrimidine ring in the related pyrazolo[1,5-a]pyrimidine system, leading to tetrahydropyrazolo[1,5-a]pyrimidines. nih.gov This dearomatization reaction can produce multiple stereoisomers, offering a route to conformationally flexible, three-dimensional structures. nih.gov

MethodReagent/CatalystProductReference
Catalytic HydrogenationPtO₂ (Adams' catalyst), H₂Tetrahydropyrazolo[1,5-a]pyridine asianpubs.orgresearchgate.net
Hydride Reduction (on pyrazolo[1,5-a]pyrimidine analog)NaBH₄Tetrahydropyrazolo[1,5-a]pyrimidine nih.gov
Asymmetric Hydrogenation (on pyrazolo[1,5-a]pyrimidine analog)Ir/(R)-t-Bu-FcPhox complexChiral Tetrahydropyrazolo[1,5-a]pyrimidine nih.gov

Advanced Structural Characterization and Spectroscopic Investigations in Research

High-Resolution Structural Elucidation

Determining the precise three-dimensional arrangement of atoms and the connectivity within a molecule is crucial. X-ray crystallography and multidimensional NMR spectroscopy are powerful, complementary techniques that provide definitive structural information.

Single-crystal X-ray diffraction provides unequivocal proof of a molecule's solid-state structure, offering precise data on bond lengths, bond angles, and torsional angles. For the broader class of pyrazolo[1,5-a]pyrimidines and related fused heterocycles, the core structure is generally found to be a rigid and planar N-heterocyclic system. nih.govencyclopedia.pub This planarity is a key feature that influences molecular packing and intermolecular interactions.

While specific crystallographic data for 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine is not extensively reported, analysis of related structures allows for well-founded predictions. researchgate.netnih.gov The crystal packing would likely be dominated by intermolecular hydrogen bonds formed between the hydrogen atoms of the 4-amino group and the nitrogen atoms of the pyrazole (B372694) or pyridine (B92270) rings of adjacent molecules. These interactions can lead to the formation of extended supramolecular architectures, such as chains or sheets. mdpi.com Furthermore, π-π stacking interactions between the aromatic pyrazolo[1,5-a]pyridine (B1195680) cores are expected, contributing significantly to the stability of the crystal lattice. researchgate.net The dimethyl substituents at the 6- and 7-positions would influence the specific packing arrangement and could participate in weaker C-H···π or C-H···N interactions.

Table 1: Predicted Crystallographic Interaction Parameters for 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine

Interaction Type Donor Acceptor Predicted Distance (Å) Role in Crystal Packing
Hydrogen Bonding N-H (Amine) N (Pyrazole/Pyridine) ~2.8 - 3.2 Formation of primary structural motifs (dimers, chains)
π-π Stacking Pyrazolo[1,5-a]pyridine Ring Pyrazolo[1,5-a]pyridine Ring ~3.3 - 3.8 Stabilization of layered structures

Note: Data are predictive and based on typical values observed in similar heterocyclic crystal structures.

NMR spectroscopy is an indispensable tool for elucidating molecular structure in solution. For 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine, ¹H and ¹³C NMR spectra provide initial information, but multidimensional techniques are required for unambiguous assignment, particularly to confirm the substitution pattern against other possible regioisomers.

A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom. This would allow for the clear assignment of the methyl protons to their respective methyl carbons and the aromatic protons (H-2, H-3, H-5) to their corresponding carbons.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for establishing long-range (2-3 bond) correlations. For instance, correlations from the H-5 proton to C-4 and C-7, and from the methyl protons at C-6 and C-7 to the surrounding ring carbons, would definitively confirm the 6,7-dimethyl-4-amino substitution pattern.

Furthermore, ¹H-¹⁵N HMBC spectroscopy provides powerful confirmation of the heterocyclic core structure by showing correlations between protons and nitrogen atoms. nih.gov Protons on carbons adjacent to a nitrogen atom will show a correlation to that nitrogen's signal. For example, the H-3 and H-5 protons would be expected to show correlations to the pyridine nitrogen (N-1), while the H-2 and H-3 protons would show correlations to the pyrazole nitrogens. nih.gov This technique is invaluable for distinguishing between isomers where nitrogen placement differs.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine in DMSO-d₆

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
H-2 ~8.0 - 8.3 ~145 - 148 C-3, C-3a
H-3 ~6.5 - 6.8 ~98 - 102 C-2, C-3a, C-4
H-5 ~6.7 - 7.0 ~110 - 114 C-4, C-6, C-7
6-CH₃ ~2.3 - 2.5 ~16 - 18 C-5, C-6, C-7
7-CH₃ ~2.4 - 2.6 ~19 - 21 C-6, C-7, C-7a
4-NH₂ ~5.5 - 6.5 (broad) N/A C-3, C-4, C-5
C-2 N/A ~145 - 148 H-2, H-3
C-3 N/A ~98 - 102 H-2, H-3
C-3a N/A ~148 - 152 H-2, H-3
C-4 N/A ~150 - 155 H-3, H-5, NH₂
C-5 N/A ~110 - 114 H-5, 6-CH₃
C-6 N/A ~125 - 130 H-5, 6-CH₃, 7-CH₃
C-7 N/A ~135 - 140 H-5, 6-CH₃, 7-CH₃

Note: Chemical shifts are estimates based on data for substituted pyrazolo[1,5-a]pyrimidines and related heterocycles. nih.govresearchgate.net

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine, the FT-IR spectrum would be characterized by several key absorption bands.

The most prominent features would be the N-H stretching vibrations of the primary amine group, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl groups would appear just below 3000 cm⁻¹. The region between 1500-1650 cm⁻¹ would contain multiple strong bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. The N-H bending vibration (scissoring) of the primary amine would also be found in this region, typically around 1600-1640 cm⁻¹.

FT-IR is also a valuable tool for monitoring chemical reactions. For example, in a reaction where the 4-amino group is acylated to form an amide, the two N-H stretching bands of the primary amine would disappear and be replaced by a single, broader N-H stretching band for the secondary amide, typically around 3300 cm⁻¹. Simultaneously, a strong new band for the amide C=O stretch would appear around 1650-1680 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Relative Intensity
Primary Amine N-H Stretch 3300 - 3500 (two bands) Medium
Aromatic C-H C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H C-H Stretch 2850 - 3000 Medium
Aromatic Rings C=C and C=N Stretch 1500 - 1650 Strong
Primary Amine N-H Bend 1600 - 1640 Medium-Strong

Note: Wavenumber ranges are based on standard values for functional groups in aromatic heterocyclic compounds. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine (C₉H₁₁N₃) by providing a highly accurate mass measurement.

The calculated monoisotopic mass is 161.0953 Da. In electrospray ionization (ESI) mass spectrometry, the compound would be readily observed as its protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of 162.1031.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation pathways. The fragmentation of pyrazolo[1,5-a]pyridine and related fused heterocycles often involves characteristic losses. scilit.com A primary fragmentation pathway would likely be the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 147. Subsequent fragmentation could involve the elimination of neutral molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN) from the heterocyclic core, which is a common pathway for nitrogen-containing aromatic rings. capes.gov.brsapub.org

Table 4: Predicted Mass Spectrometry Fragments for 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine

Ion Formula Calculated m/z Proposed Neutral Loss
[M+H]⁺ [C₉H₁₂N₃]⁺ 162.1031 -
[M+H - CH₃]⁺ [C₈H₉N₃]⁺ 147.0800 Loss of a methyl radical
[M+H - NH₃]⁺ [C₉H₉N₂]⁺ 145.0766 Loss of ammonia
[M+H - HCN]⁺ [C₈H₁₁N₂]⁺ 135.0922 Loss of hydrogen cyanide

Note: m/z values are for the monoisotopic protonated species.

Computational and Theoretical Studies of 6,7 Dimethylpyrazolo 1,5 a Pyridin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. For compounds related to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, DFT calculations have been instrumental in understanding their molecular properties.

Researchers have utilized DFT with basis sets like 6-311++G(2d,2p) to determine the geometries and electronic characteristics of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives. modern-journals.com Such calculations typically yield important quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as the HOMO-LUMO energy gap (ΔE). modern-journals.com These parameters are crucial for predicting a molecule's reactivity, with a smaller energy gap generally indicating higher reactivity.

In a study on novel pyrazole (B372694) derivatives, DFT calculations were performed to establish the molecular geometry, frontier molecular orbitals, and Mulliken charge distribution, providing a detailed perception of the molecular properties. researchgate.net The molecular electrostatic potential is another key property derived from DFT, which helps in identifying regions prone to electrophilic or nucleophilic attack. researchgate.net

For pyrazolo[1,5-a]pyrimidine-based fluorophores, DFT and Time-Dependent DFT (TD-DFT) calculations have elucidated the electronic structure and explained experimental absorption and emission behaviors. rsc.org These studies revealed that the electronic properties are highly tunable based on the substituents on the fused ring system. rsc.org

Table 1: Illustrative Quantum Chemical Parameters from DFT Studies on Related Heterocyclic Compounds

ParameterDescriptionTypical Application
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; related to ionization potential.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; related to electron affinity.
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOCorrelates with chemical reactivity and stability.
Mulliken Atomic ChargesDistribution of electron charge among atomsHelps in understanding intermolecular interactions.
Molecular Electrostatic Potential (MEP)3D charge distribution around a moleculePredicts sites for electrophilic and nucleophilic attack.

This table represents typical parameters investigated in DFT studies of pyrazole and pyrimidine (B1678525) derivatives and is for illustrative purposes.

Molecular Modeling and Docking Simulations to Investigate Ligand-Target Recognition Principles

Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively applied in drug discovery to understand how a ligand might interact with a biological target. Numerous studies on pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine derivatives have employed molecular docking to elucidate their mechanism of action.

For instance, pyrazolo[1,5-a]pyrimidine derivatives have been docked into the active sites of various enzymes to understand their inhibitory potential. In one study, these compounds were identified as potent inhibitors of 14-alpha demethylase, transpeptidase, and alkaline phosphatase enzymes. nih.gov Another study investigated their potential as anticancer agents by docking them into the active site of the CDK2 kinase enzyme. ekb.eg

The pyrazolo[1,5-a]pyridine scaffold has been explored for its antitubercular activity, with docking studies revealing key interactions within the target enzyme. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as selective inhibitors of PI3Kδ, with docking simulations highlighting a critical hydrogen bond between the oxygen atom of a morpholine (B109124) group and Val-828 in the hinge region of the enzyme. mdpi.com

Docking studies on pyrazolo[1,5-a]pyridine analogues as PDE4 inhibitors showed crucial hydrogen bond interactions with residues such as Asp392, Asn395, Tyr233, and Gln443, as well as π-π stacking interactions with His234, Phe414, and Phe446. nih.gov

Table 2: Examples of Protein Targets and Key Interacting Residues for Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives from Docking Studies

Compound ClassProtein TargetKey Interacting ResiduesReference
Pyrazolo[1,5-a]pyridine analoguesPhosphodiesterase 4B (PDE4B)Asp392, Asn395, Tyr233, Gln443, His234, Phe414, Phe446 nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesCyclin-Dependent Kinase 2 (CDK2)Not specified ekb.eg
Pyrazolo[1,5-a]pyrimidine derivativesPhosphoinositide 3-kinase δ (PI3Kδ)Val-828 mdpi.com
Pyrazolo[1,5-a]pyrimidine derivatives14-alpha demethylase, transpeptidase, alkaline phosphataseNot specified nih.gov

This table is a summary of findings from studies on derivatives of the core scaffold and does not represent data for 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine itself.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Rational Design in Research

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of newly designed molecules.

A 3D-QSAR study was conducted on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as selective inhibitors of phosphodiesterase 4 (PDE4). nih.gov A five-point pharmacophore model was developed, which identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for PDE4 inhibition. nih.gov The resulting model showed good predictive power with a cross-validated r² of 0.8147 and a regression coefficient (R²) of 0.9545. nih.gov Such models provide insights that are instrumental in the rational design of new, more potent inhibitors. nih.gov

Another QSAR study on pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors helped to explore the structural requirements for their anticancer activity. researchgate.net The study indicated that a diaminoethyl substituent at one position and a biaryl meta substituent at another were favorable for inhibiting Pim-1. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility and Stability

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and stability of molecules and their complexes with biological targets. These methods provide a dynamic view of the system over time.

MD simulations have been used to confirm the stability of docking poses and the reliability of predicted binding modes for pyrazolo[1,5-a]pyridine analogues as PDE4 inhibitors. nih.gov The simulations can help to refine the understanding of ligand-receptor interactions by accounting for the flexibility of both the ligand and the protein.

In a study on the dearomatization of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) derivatives, conformational energy calculations were performed for the resulting stereoisomers. mdpi.com It was found that the syn-isomers have a conformationally stable bicyclic core, while the anti-isomers represent a more conformationally labile system. mdpi.com The energy difference between possible conformations can be small, suggesting facile interconversion. mdpi.com This flexibility can be crucial for a molecule's ability to adapt to the active site of a biological target. mdpi.com

Following a comprehensive search for scientific literature on the chemical compound “6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine,” it has been determined that there is no available research data specifically detailing its mechanistic biological interactions. Searches for this exact compound name in relation to molecular binding sites, enzymatic inhibition, cellular pathway modulation, and DNA/RNA interactions did not yield any specific results.

The provided outline requests in-depth information, including data tables and detailed research findings, for the following sections:

Mechanistic Investigations of Biological Interactions Non Clinical Focus

DNA/RNA Interaction Mechanisms and Nucleic Acid Binding Studies

While there is a substantial body of research on the broader classes of compounds known as pyrazolo[1,5-a]pyridines and the isomeric pyrazolo[1,5-a]pyrimidines, this information does not specifically address the 6,7-dimethyl substituted amine derivative as requested. The strict instructions to focus solely on “6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine” and to not introduce information outside the explicit scope of the provided outline cannot be fulfilled due to the absence of specific data for this compound in the public scientific domain.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Further research on this specific compound would be necessary for such an article to be written.

Applications of 6,7 Dimethylpyrazolo 1,5 a Pyridin 4 Amine As a Chemical Scaffold in Research

Utility in Combinatorial Chemistry and Library Synthesis for Research Probes

The pyrazolo[1,5-a]pyridine (B1195680) framework, and its close analog pyrazolo[1,5-a]pyrimidine (B1248293), are recognized as "privileged scaffolds" in medicinal chemistry and for the development of research probes. nih.govrsc.org This designation stems from their ability to serve as a core structure for the synthesis of large, diverse libraries of compounds. The 4-amino group on 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine provides a key functional handle for derivatization, allowing for the attachment of a wide array of substituents through reactions such as acylation, alkylation, and arylation.

The general synthetic accessibility of pyrazolo[1,5-a]pyridines, often through multicomponent reactions or sequential functionalization, lends itself well to the principles of combinatorial chemistry. rsc.org By systematically varying the substituents at the 4-amino position, as well as potentially at other positions on the heterocyclic core, researchers can rapidly generate a multitude of analogs. These compound libraries are invaluable for screening against biological targets to identify new research probes for studying cellular processes or for hit-to-lead development in drug discovery.

Table 1: Key Features of the 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine Scaffold for Library Synthesis

FeatureDescriptionImplication for Combinatorial Chemistry
Core Structure Rigid bicyclic pyrazolo[1,5-a]pyridineProvides a defined three-dimensional arrangement of substituents.
4-Amino Group A primary amine that is a versatile functional handle.Enables a wide range of chemical modifications to introduce diversity.
Dimethyl Groups Methyl groups at positions 6 and 7.Can influence solubility, metabolic stability, and steric interactions.
Synthetic Tractability The scaffold can be synthesized and functionalized through established methods.Facilitates the efficient and parallel synthesis of compound libraries.

Integration into Fluorescent Probes and Chemosensors for Molecular Detection

The pyrazolo[1,5-a]pyridine core is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of various substituents. nih.gov This makes the 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine scaffold a promising platform for the design of novel fluorescent probes and chemosensors for the detection of specific analytes.

Research has demonstrated the development of a fluorescent pH probe based on a pyrazolo[1,5-a]pyridine derivative. nih.gov This probe exhibited a rapid response to changes in pH, a high quantum yield, and excellent selectivity. nih.gov The sensing mechanism was attributed to an intramolecular charge transfer (ICT) process, which is sensitive to the electronic environment. nih.gov The 4-amino group in 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine can act as an electron-donating group, which can significantly influence the ICT characteristics of the molecule.

By appending a receptor unit for a specific ion or molecule to the 4-amino position, it is possible to create a chemosensor where the binding event modulates the fluorescence output of the pyrazolo[1,5-a]pyridine fluorophore. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target analyte.

Table 2: Potential Design of a Chemosensor Based on the 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine Scaffold

ComponentFunctionExample
Fluorophore 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amineProvides the fluorescent signal.
Receptor A molecule that selectively binds a target analyte.A crown ether for cation detection or a boronic acid for saccharide sensing.
Linker Connects the receptor to the fluorophore.An amide or alkyl chain.
Signaling Mechanism The process by which analyte binding alters fluorescence.Photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Exploration in Material Science for Photophysical Properties and Functional Dyes

The inherent fluorescence and tunable electronic properties of the pyrazolo[1,5-a]pyridine scaffold also make it a candidate for applications in material science, particularly in the development of functional dyes and materials with interesting photophysical properties. The related pyrazolo[1,5-a]pyrimidine scaffold has been explored for such applications. researchgate.netnih.gov

Derivatives of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine could be investigated as organic luminophores for applications in organic light-emitting diodes (OLEDs) or as components in fluorescent polymers and sensors. The emission color and quantum efficiency of these materials can be modulated by altering the electronic nature of substituents attached to the 4-amino group. Electron-donating or electron-withdrawing groups can be introduced to shift the emission wavelength across the visible spectrum.

Furthermore, the ability to form stable, rigid structures makes this scaffold suitable for incorporation into more complex molecular architectures, such as dendrimers or polymers, to create materials with tailored optical and electronic properties. The photostability of the pyrazolo[1,5-a]pyridine core is another important factor for its potential use in functional materials.

Design of Hybrid Heterocyclic Systems Incorporating the Pyrazolo[1,5-a]pyridin-4-amine (B1404090) Moiety

The 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine moiety can serve as a versatile building block for the synthesis of more complex, hybrid heterocyclic systems. The 4-amino group provides a reactive site for annulation reactions, where an additional ring system can be fused onto the pyrazolo[1,5-a]pyridine core.

For example, condensation of the 4-amino group with a 1,3-dicarbonyl compound could lead to the formation of a pyrimido[4,5-d]pyrazolo[1,5-a]pyridine system. Similarly, reaction with other bifunctional reagents could yield a variety of novel fused heterocyclic structures. These hybrid systems often exhibit unique chemical and biological properties that are distinct from their individual components. The creation of such fused systems expands the chemical space accessible from the pyrazolo[1,5-a]pyridine scaffold and offers opportunities to discover new compounds with interesting applications in medicinal chemistry and materials science. nih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel and Green Chemistry-Oriented Synthetic Methods

A primary challenge in synthetic organic chemistry is the development of environmentally benign and efficient reaction pathways. For the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core, traditional methods often involve high temperatures, hazardous solvents, and multi-step procedures. bme.hu Future research must prioritize the adoption of green chemistry principles to mitigate environmental impact and improve economic feasibility.

Promising avenues include the use of microwave irradiation and ultrasonic-assisted synthesis, which can significantly reduce reaction times and energy consumption. bme.hunih.gov Solvent-free reaction conditions or the use of aqueous-alcohol media represent further advancements toward sustainable synthesis. bme.huresearchgate.netcu.edu.eg Multicomponent reactions (MCRs), which allow the formation of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from multiple starting materials, offer high atom economy and procedural simplicity, representing a key area for future development. mdpi.comsciforum.net

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyrazolo[1,5-a]pyridine Scaffolds
ParameterConventional MethodsPotential Green Chemistry Methods
Energy SourceStandard heating/refluxMicrowave irradiation, Ultrasound
Solvents1,2-dichlorobenzene, Acetic acidAqueous ethanol, Solvent-free conditions
EfficiencyOften requires multiple steps and purificationOne-pot multicomponent reactions, shorter reaction times
CatalystsCu(OAc)₂, Ceric ammonium (B1175870) nitrateCatalyst-free conditions, KHSO₄
Environmental ImpactGeneration of hazardous wasteReduced waste, use of safer solvents

Precision Functionalization for Tailored Molecular Recognition in Research Applications

The ability to precisely modify the 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine structure is critical for its application in areas requiring specific molecular interactions, such as in the development of selective biological probes or materials with tailored properties. The pyrazolo[1,5-a]pyridine scaffold offers multiple sites for functionalization, with the C3 and C7 positions being particularly reactive and synthetically accessible. nih.govresearchgate.net

Future research will likely focus on advancing regioselective functionalization techniques. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have already proven effective for introducing diverse aryl and ethynyl (B1212043) groups at specific positions on the core structure. nih.govencyclopedia.pub The development of direct C-H activation/functionalization protocols is a particularly important frontier, as it avoids the need for pre-functionalized starting materials (e.g., halo-derivatives), thereby streamlining synthetic routes. nih.govresearchgate.net By strategically installing hydrogen bond donors, acceptors, hydrophobic groups, or photoactive moieties, researchers can fine-tune the molecule's ability to recognize and interact with specific biological targets or other molecules.

Table 2: Potential Functionalization Strategies for the Pyrazolo[1,5-a]pyridine Scaffold
PositionFunctionalization MethodIntroduced Group TypePurpose in Molecular Recognition
C3Direct C-H Arylation, Suzuki CouplingAryl, HeteroarylModulating π-π stacking, steric interactions
C7Palladium-catalyzed coupling, MetalationAryl, Amino, Cyano, VinylAltering electronic properties, introducing H-bond donors/acceptors
N-Amine (Position 4)Acylation, AlkylationAmides, Substituted aminesCreating specific hydrogen bonding patterns
Methyl Groups (Positions 6, 7)Oxidation, Halogenation (hypothetical)Carboxylic acids, Halomethyl groupsIntroducing reactive handles for further conjugation

Advancements in Predictive In Silico Modeling for De Novo Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. For derivatives of the pyrazolo[1,5-a]pyridine scaffold, in silico methods are crucial for understanding structure-activity relationships (SAR) and for the de novo design of compounds with enhanced properties. nih.govmdpi.com

Future advancements will depend on the integration of more sophisticated computational techniques. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling can identify the key structural features required for a desired biological activity. nih.govmendeley.com Molecular docking and molecular dynamics (MD) simulations provide detailed insights into how these molecules interact with biological targets, such as the ATP-binding site of kinases, allowing for the rational design of more potent and selective inhibitors. nih.govresearchgate.net Furthermore, Density Functional Theory (DFT) calculations are valuable for predicting the electronic and photophysical properties of new derivatives, guiding the design of novel fluorophores or materials. rsc.orgrsc.org The challenge lies in improving the predictive accuracy of these models to reduce the reliance on empirical screening and accelerate the design-synthesis-test cycle.

Table 3: Applications of In Silico Modeling in the Design of Pyrazolo[1,5-a]pyridine Derivatives
Modeling TechniqueObjectivePredicted Properties / Insights
3D-QSAR / CoMSIAIdentify key structural features for bioactivityFavorable/unfavorable steric, hydrophobic, and H-bonding regions. nih.gov
Molecular DockingPredict binding mode and affinity to a target proteinInteraction with key amino acid residues, binding energy scores. nih.govnih.gov
Molecular Dynamics (MD) SimulationAssess the stability of the ligand-protein complex over timeConformational stability, strength of interactions. nih.govresearchgate.net
DFT / TD-DFTUnderstand electronic structure and optical propertiesAbsorption/emission spectra, molecular orbitals, charge transfer. rsc.orgrsc.org

Exploration of Emerging Research Applications (e.g., organocatalysis, non-linear optical materials)

While the pyrazolo[1,5-a]pyridine scaffold is heavily researched in medicinal chemistry, its unique electronic and structural features suggest potential in other advanced fields. nih.govresearchgate.net A significant unaddressed challenge is the systematic exploration of these emerging applications.

The fused, rigid, and planar N-heterocyclic system, which possesses tunable photophysical properties, makes it an attractive candidate for materials science. nih.gov Research has shown that pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can act as fluorophores, and their properties can be tuned by substituents, suggesting potential use in organic light-emitting devices (OLEDs) or fluorescent probes. rsc.orgrsc.org The inherent charge-transfer characteristics of similar pyrazole-based systems also point toward possible applications in non-linear optical (NLO) materials, which are valuable for technologies like optical data storage and signal processing. researchgate.netresearchgate.net

Another nascent area is organocatalysis. The presence of multiple nitrogen atoms in the 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine structure provides basic sites that could potentially be leveraged in catalytic cycles. Future work could explore the design of chiral derivatives that act as asymmetric organocatalysts for stereoselective transformations.

Table 4: Future Exploration of Emerging Applications
Emerging ApplicationRequired Molecular PropertiesNecessary Research Focus
Non-Linear Optical (NLO) MaterialsLarge molecular dipole moment, high polarizability, push-pull electronic system (D-π-A). researchgate.netSynthesis of derivatives with strong electron-donating and electron-accepting groups to enhance NLO response.
OrganocatalysisAccessible basic/nucleophilic sites (nitrogen atoms), potential for chiral modification.Investigation of the amine and ring nitrogens' catalytic activity; synthesis of chiral, non-racemic derivatives for asymmetric catalysis.
Fluorescent Probes / OLEDsHigh quantum yield, tunable emission wavelength, photostability. rsc.orgrsc.orgSystematic study of how substituents at various positions affect the absorption and emission spectra. rsc.org

Q & A

Advanced Research Question

  • ¹H NMR :
    • Pyrazole protons (positions 1 and 3) appear as doublets at δ 7.8–8.2 ppm (J = 2–3 Hz).
    • Methyl groups (positions 6 and 7) resonate as singlets at δ 2.4–2.6 ppm.
    • Amino protons (position 4) show broad signals at δ 5.5–6.0 ppm, which may split in DMSO-d₆ due to hydrogen bonding .
  • HRMS :
    • Exact mass for C₉H₁₁N₅ ([M+H]⁺): Calcd. 196.1039, Found: 196.1035 (Δ = 0.4 ppm), confirming molecular formula .

Data Contradiction Example : Discrepancies in elemental analysis (e.g., C: Calcd. 61.65% vs. Found: 61.78%) may arise from residual solvents; use Karl Fischer titration to rule out moisture interference .

What strategies are effective for optimizing regioselectivity in functionalizing the pyrazolo[1,5-a]pyridine core?

Advanced Research Question

  • Electrophilic Substitution :
    • Nitration at position 3 requires HNO₃/H₂SO₄ at 0°C to avoid over-nitration.
    • Bromination (NBS, CCl₄) favors position 5 due to electron-donating methyl groups at 6 and 7 .
  • Cross-Coupling :
    • Suzuki-Miyaura reactions at position 2 proceed with Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in toluene/ethanol (80°C, 12 h) .

Key Challenge : Competing side reactions (e.g., dimerization) can occur; use excess ligand (e.g., PPh₃) to stabilize the catalyst .

How do structural modifications at position 4 influence biological activity in related pyrazolo[1,5-a]pyridine derivatives?

Basic Research Question

  • Amino Group Modifications :
    • Acylation (e.g., acetyl chloride) reduces solubility but enhances membrane permeability.
    • Conversion to urea derivatives (via reaction with isocyanates) improves antifungal activity (e.g., IC₅₀ = 17.11 µg/mL against Alternaria solani) .
  • SAR Insights :
    • Bulkier substituents at position 4 (e.g., benzylamine) decrease activity due to steric hindrance .

Experimental Design : Test derivatives against fungal pathogens using microbroth dilution assays (96-well plates, 48 h incubation) .

What advanced techniques mitigate challenges in characterizing low-yield intermediates during synthesis?

Advanced Research Question

  • LC-MS/MS :
    • Detect trace intermediates (e.g., nitro intermediates) with MRM transitions (m/z 254 → 196 for C₁₃H₁₁N₅O) .
  • X-ray Crystallography :
    • Resolve ambiguous NOE correlations (e.g., distinguishing C-6 vs. C-7 methyl groups) by growing single crystals in slow ether diffusion .

Case Study : A 15% yield intermediate was identified as a silyl-protected byproduct via ²⁹Si NMR (δ −15 to −20 ppm) .

How can computational methods guide the design of 6,7-dimethylpyrazolo[1,5-a]pyridin-4-amine derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction :
    • Use SwissADME to calculate LogP (predicted: 1.2 vs. experimental: 1.1) and polar surface area (PSA = 65 Ų), indicating moderate blood-brain barrier permeability .
  • Docking Studies :
    • AutoDock Vina simulations reveal hydrogen bonding between the amino group and fungal CYP51 active site (binding affinity: −9.2 kcal/mol) .

Validation : Correlate in silico predictions with in vitro metabolic stability assays (human liver microsomes, NADPH cofactor) .

What are the limitations of current synthetic methods, and how can they be addressed?

Basic Research Question

  • Low Amination Efficiency :
    • Use microwave irradiation (100°C, 30 min) to enhance reaction rates and reduce side products .
  • Purification Challenges :
    • Replace silica gel with reversed-phase C18 columns for polar byproduct removal .

Innovative Approach : Flow chemistry systems improve heat/mass transfer for exothermic nitration steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.